molecular formula C3H3KO3 B7934453 potassium;(2R)-oxirane-2-carboxylate

potassium;(2R)-oxirane-2-carboxylate

Cat. No.: B7934453
M. Wt: 126.15 g/mol
InChI Key: CMQCDPNYSJUSEH-HSHFZTNMSA-M
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Description

The Pivotal Role of Chiral Epoxides in Asymmetric Synthesis

Chiral epoxides are three-membered cyclic ethers that contain at least one stereocenter, rendering them non-superimposable on their mirror images. Their importance in asymmetric synthesis is profound, primarily due to the unique combination of inherent ring strain and the presence of versatile functional groups. This combination allows for highly regio- and stereoselective ring-opening reactions with a wide array of nucleophiles, including carbon, oxygen, nitrogen, and sulfur-based reagents. charingcrosscatclinic.com This reactivity makes them powerful intermediates for the synthesis of enantiomerically pure and complex organic molecules, such as pharmaceuticals, agrochemicals, and natural products. acs.org

The development of catalytic asymmetric epoxidation methods has been a landmark achievement in organic chemistry. nih.gov Seminal contributions, such as the Sharpless-Katsuki epoxidation of allylic alcohols, provide reliable and predictable access to highly enantioenriched 2,3-epoxy alcohols. charingcrosscatclinic.comcymitquimica.com The Sharpless asymmetric epoxidation, for instance, utilizes a titanium-based catalyst and a chiral tartrate ligand to direct the oxidation of one face of an alkene, yielding epoxides with high enantioselectivity. acs.org The resulting chiral epoxides are not merely products but are considered powerful synthons, readily transformed into a diverse range of functionalized chiral molecules. charingcrosscatclinic.comharvard.edu The synthetic utility is further demonstrated by methods like the Jacobsen-Katsuki and Shi epoxidations, which have broadened the scope of accessible chiral epoxides. nih.gov

The value of these chiral epoxides is exemplified in their application to the total synthesis of biologically active compounds. For example, the side chain of the blockbuster anticancer drug Taxol and the cardiovascular drug Diltiazem (B1670644) have been synthesized using strategies that rely on asymmetric epoxidation to establish key stereocenters. metapathogen.com The ability to generate two adjacent stereocenters with useful carbon-oxygen bonds in a single step is a primary reason for their central role in the synthesis of enantiomerically pure compounds. metapathogen.com

Significance of (2R)-Oxirane-2-carboxylate as a Versatile Chiral Building Block

Potassium (2R)-oxirane-2-carboxylate, also known as Potassium (R)-Glycidate, is a specific and highly valuable chiral building block. cymitquimica.com Its structure, containing a defined stereocenter on the epoxide ring and a carboxylate group, makes it a trifunctionalized C3 synthon. The potassium salt form offers good stability and handling characteristics compared to the free acid. harvard.eduorgsyn.org

The versatility of this compound stems from the orthogonal reactivity of its functional groups. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening, while the carboxylate can be converted into esters or other derivatives. This allows for a programmed sequence of reactions, building molecular complexity in a controlled manner. An efficient method for its synthesis involves the enzymatic reduction of chloropyruvic acid to (R)-β-chlorolactic acid, followed by treatment with potassium hydroxide (B78521) to induce ring closure. harvard.edu

A significant application of potassium (R)-glycidate is its use as a precursor to other valuable chiral synthons. For instance, it can be readily converted to its corresponding esters, such as ethyl (R)-(+)-2,3-epoxypropanoate. orgsyn.org This ester can then undergo further transformations. Reactions with organolithium or organomagnesium reagents at low temperatures yield optically pure epoxy ketones, which are themselves important intermediates. orgsyn.org These epoxy ketones can be transformed into anti-amino epoxides through reductive amination, demonstrating a pathway to chiral amino alcohols. orgsyn.org

The following table illustrates some documented synthetic transformations starting from potassium (R)-glycidate or its immediate derivatives, highlighting its role as a versatile starting material.

Starting MaterialReagent(s)ProductYieldApplication of Product
Potassium (R)-glycidate1. H⁺ 2. KOH, EthanolPotassium (R)-glycidate (recrystallized)74-80%Preparation of enantiomerically pure glycidic esters
Potassium (R)-glycidateThiophenol, Methanol (B129727)Methyl β-(Thiophenoxy)lactate-Demonstrates C-3 ring-opening with S-nucleophile
Ethyl (R)-glycidateOrganolithium/Organomagnesium ReagentsOptically Pure Epoxy Ketones-Intermediates for anti-amino epoxides
Potassium (R)-glycidateDimethyl sulfate, Benzyltriethylammonium chlorideMethyl 2,3-epoxypropanoate65%Chiral building block
Potassium (R)-glycidateBenzyl bromideBenzyl glycidate60%Chiral building block

Data sourced from Organic Syntheses and research publications. harvard.eduorgsyn.org

Historical Context and Evolution of Research on Glycidic Acid Derivatives

The investigation of glycidic acid and its derivatives has a history spanning over a century. A foundational moment in this field was the discovery of the glycidic ester condensation by the organic chemist Auguste Georges Darzens in 1904. orgsyn.orgnih.gov The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. nih.govgoogle.com This discovery provided a direct method to construct the epoxide ring and a carbon-carbon bond simultaneously, opening the door to the synthesis of this class of compounds. orgsyn.org

Initially, the focus was on the synthesis and basic reactivity of these compounds. Early work often involved the saponification of glycidic esters to their corresponding salts, followed by acidification and decarboxylation, which can trigger a rearrangement to form aldehydes or ketones. orgsyn.orggoogle.com These reactions were explored for the production of various carbonyl compounds.

The advent of modern asymmetric synthesis techniques brought a renaissance to the field of glycidic acid chemistry. The true potential of these molecules as chiral synthons could only be realized with the development of methods to control their stereochemistry. The timeline below highlights key developments in the broader field of asymmetric epoxidation, which provided the tools to access enantiomerically enriched epoxides and, by extension, chiral glycidic acid derivatives.

YearKey DevelopmentSignificance
1904Darzens ReactionFirst general synthesis of glycidic esters. nih.govgoogle.com
1960sHalcon ProcessDevelopment of industrial-scale epoxidation (propylene oxide). researchgate.net
1980Sharpless Asymmetric EpoxidationFirst practical and highly enantioselective method for epoxidizing allylic alcohols, providing access to chiral 2,3-epoxy alcohols. nih.gov
1980sEnzymatic/Microbial ReductionsMethods developed to produce enantiopure precursors like β-chlorolactic acid, leading to chiral glycidic acids. harvard.edu
1990Jacobsen-Katsuki EpoxidationDevelopment of a manganese-salen catalyzed epoxidation for unfunctionalized olefins. nih.gov

The evolution from the general Darzens condensation to highly selective catalytic asymmetric methods reflects the overarching trend in organic chemistry toward greater precision and control in molecular synthesis. The ability to reliably produce specific enantiomers, such as (2R)-oxirane-2-carboxylate, has transformed these once-academic curiosities into indispensable tools for constructing the complex, stereochemically defined molecules required by the pharmaceutical and life sciences industries. pressbooks.pubmdpi.com

Properties

IUPAC Name

potassium;(2R)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQCDPNYSJUSEH-HSHFZTNMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for Potassium 2r Oxirane 2 Carboxylate

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods are highly valued for their exceptional stereoselectivity, often operating under mild reaction conditions. These approaches leverage the inherent chirality of natural molecules or the high specificity of enzymes to achieve the desired stereochemical outcome.

Derivation from Chiral α-Amino Acids (e.g., L-Serine)

A well-established chemoenzymatic route to (2R)-oxirane-2-carboxylate utilizes the naturally abundant and inexpensive chiral α-amino acid, L-serine, as the starting material. This multi-step synthesis involves the conversion of the amino group of L-serine into a suitable leaving group, followed by an intramolecular nucleophilic substitution to form the epoxide ring.

The typical reaction sequence commences with the diazotization of L-serine in the presence of a halide source, such as potassium bromide, and a strong acid. This step transforms the primary amine into a diazonium salt, which is an excellent leaving group. The subsequent intramolecular attack by the carboxylate group, often facilitated by a base, leads to the formation of the oxirane ring with inversion of configuration at the C2 position. The resulting (2R)-glycidic acid is then neutralized with potassium hydroxide (B78521) to yield the desired potassium (2R)-oxirane-2-carboxylate.

Starting MaterialKey ReagentsIntermediateProductStereochemical Outcome
L-SerineNaNO₂, HBr, KOH(2S)-2-bromo-3-hydroxypropanoic acidPotassium (2R)-oxirane-2-carboxylateInversion of configuration

This method benefits from the high enantiomeric purity of the starting L-serine, which directly translates to a high enantiomeric excess in the final product.

Conversion from Chiral Halogenated Lactic Acids (e.g., Chlorolactic Acids)

Another effective biocatalytic approach involves the use of chiral halogenated lactic acids as precursors. For instance, (S)-chlorolactic acid can be converted into (R)-glycidic acid through an intramolecular cyclization reaction. This transformation is often catalyzed by a halohydrin dehalogenase enzyme. These enzymes facilitate the removal of a halide ion and a proton from adjacent carbon atoms, leading to the formation of an epoxide ring.

The process typically involves the enzymatic dehalogenation of a 3-halo-2-hydroxypropanoic acid. The enzyme specifically recognizes one enantiomer of the substrate, ensuring a highly stereoselective ring closure. The resulting (R)-glycidic acid is then converted to its potassium salt. The efficiency and stereoselectivity of this method are highly dependent on the choice of enzyme and the specific halogenated lactic acid derivative used.

Enzymatic Resolution of Racemic Glycidate Esters and Salts

The enzymatic resolution of racemic mixtures presents a powerful strategy for obtaining enantiomerically pure compounds. This approach relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Hydrolytic kinetic resolution (HKR) is a widely employed technique for the resolution of racemic epoxides. In this method, a racemic mixture of a glycidate ester is treated with a substoichiometric amount of water in the presence of a chiral catalyst, typically a chiral cobalt-salen complex. The catalyst selectively promotes the hydrolysis of one enantiomer of the glycidate ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.

For the synthesis of potassium (2R)-oxirane-2-carboxylate, a racemic glycidate ester is subjected to HKR. The (S)-enantiomer of the ester is preferentially hydrolyzed to the corresponding diol, while the desired (R)-enantiomer remains largely unreacted. The unreacted (R)-glycidate ester can then be separated and subsequently saponified with potassium hydroxide to afford potassium (2R)-oxirane-2-carboxylate in high enantiomeric purity.

Racemic SubstrateCatalystResolved ProductByproductTypical Enantiomeric Excess (e.e.) of Product
Racemic methyl glycidateChiral (salen)Co(III) complex(R)-methyl glycidate(S)-2,3-dihydroxypropanoic acid>98%

Stereoselective enzymatic hydrolysis utilizes enzymes, such as lipases and esterases, to selectively hydrolyze one enantiomer of a racemic glycidate ester. These enzymes exhibit a high degree of enantioselectivity, making them highly effective for kinetic resolutions.

In a typical procedure, a racemic mixture of a glycidate ester is incubated with a specific lipase (B570770) in an aqueous buffer. The enzyme catalyzes the hydrolysis of the (S)-ester to the corresponding (S)-glycidic acid, while the (R)-ester is left unreacted. The unreacted (R)-glycidate ester can then be extracted from the reaction mixture and saponified to yield potassium (2R)-oxirane-2-carboxylate. The choice of enzyme is critical for achieving high enantioselectivity and yield.

EnzymeSubstrateProductByproduct
Lipase from Candida antarctica (CAL-B)Racemic ethyl glycidate(R)-ethyl glycidate(S)-glycidic acid
Lipase from Pseudomonas cepacia (PSL)Racemic methyl glycidate(R)-methyl glycidate(S)-glycidic acid

Chemical Asymmetric Synthetic Approaches

While chemoenzymatic and biocatalytic methods are highly effective, purely chemical asymmetric synthetic approaches also provide access to potassium (2R)-oxirane-2-carboxylate. These methods involve the use of chiral catalysts or reagents to induce stereoselectivity in the formation of the epoxide ring.

One prominent example is the Sharpless asymmetric epoxidation. While this method is more commonly applied to allylic alcohols, modifications and alternative strategies inspired by its principles have been developed for the asymmetric epoxidation of α,β-unsaturated esters. These methods often employ a chiral catalyst, such as a titanium-tartrate complex, in the presence of an oxidizing agent to stereoselectively introduce the epoxide functionality. The resulting chiral glycidate ester can then be saponified to the desired potassium salt. The success of these methods hinges on the design of the catalyst and the optimization of reaction conditions to achieve high levels of enantioselectivity.

Another approach involves the use of chiral auxiliaries. In this strategy, a prochiral substrate is attached to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent epoxidation reaction. After the epoxide ring is formed, the chiral auxiliary is removed, yielding the enantiomerically enriched glycidic acid.

These chemical methods offer a high degree of flexibility and can often be scaled up for industrial production. However, they may require more stringent reaction conditions and the use of expensive chiral catalysts or auxiliaries compared to their biocatalytic counterparts.

Enantioselective Epoxidation of α,β-Unsaturated Esters

A prominent strategy for synthesizing chiral glycidates is the direct asymmetric epoxidation of α,β-unsaturated esters. This approach introduces the chirality during the formation of the epoxide ring. Transition-metal catalysis is a robust method for this transformation.

One notable development is the use of an iron(II)-catalyzed asymmetric epoxidation of trisubstituted α,β-unsaturated esters. thieme-connect.de This method employs a chiral phenanthroline-based ligand in combination with an iron(II) source, such as Fe(OTf)₂, to achieve high levels of enantioselectivity. thieme-connect.de Using peracetic acid (AcOOH) as the oxidant in a solvent like acetonitrile, this system can generate the corresponding chiral epoxide products with excellent enantiomeric excesses (ee), often ranging from 93% to 99%. thieme-connect.de The protocol's effectiveness can be sensitive to steric hindrance on the ester portion of the substrate. thieme-connect.de While highly effective for many substrates, the yields can be moderate. thieme-connect.de

Table 1: Examples of Iron(II)-Catalyzed Asymmetric Epoxidation of α,β-Unsaturated Esters thieme-connect.de

Substrate Structure (Ester Group R¹)Yield (%)Enantiomeric Excess (ee, %)
Bulky Alkoxyl Substituent (e.g., -C(CH₂)₂(t-Bu))69%95%
Chlorine-substituted Phenyl Glycidate61%98%
Bromine-substituted Phenyl Glycidate62%98%
Simple Phenyl Glycidate48%96%
Naphthyl Glycidate58%94%

Derivatization Strategies from Other Chiral Precursors

An alternative to creating the stereocenter during epoxidation is to begin with a molecule that already possesses the desired chirality. This "chiral pool" approach leverages readily available chiral starting materials.

A versatile strategy involves the use of chiral epihalohydrins, such as (R)-epichlorohydrin. The synthesis begins with the nucleophilic ring-opening of the epoxide by a cyanide source, followed by hydrolysis of the resulting nitrile to form a carboxylic acid. This process yields an intermediate halohydrin carboxylic acid. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis, where the carboxylate displaces the halide to form the desired (2R)-oxirane-2-carboxylate ring with excellent control over the stereochemistry.

Another established method is the Sharpless asymmetric epoxidation. This technique is used on prochiral allylic alcohols to create chiral epoxy alcohols with high enantioselectivity. google.com The resulting (2R,3R)-epoxy alcohol can then be oxidized to afford the target (2R)-oxirane-2-carboxylic acid. This multi-step process secures the stereocenter early and carries it through the synthetic sequence. google.com

Advancements in Green Chemistry for (2R)-Oxirane-2-carboxylate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for producing chiral compounds like potassium (2R)-oxirane-2-carboxylate.

Sustainable Catalysis in Chiral Glycidate Production

Sustainable catalysis aims to reduce waste, energy consumption, and the use of hazardous materials. Two key areas of advancement are biocatalysis and the development of recyclable catalysts.

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. nih.gov These biological catalysts offer several advantages: they operate under mild conditions (room temperature and atmospheric pressure), which prevents side reactions like racemization or epimerization, and they function in aqueous media, reducing the need for organic solvents. nih.gov The high efficiency and selectivity of enzymes make them a powerful green tool for producing chiral intermediates for the pharmaceutical industry. nih.gov

Recyclable catalysts are designed to be easily separated from the reaction mixture and reused, which reduces production costs and minimizes catalyst waste. nih.gov These catalysts are often anchored to a solid support or designed as soluble polymers that can be precipitated out. nih.gov Chiral ionic liquids have also been employed, serving as both the catalyst and a recyclable medium. nih.gov The ability to reuse a chiral catalyst multiple times is a significant step towards more economical and environmentally sustainable large-scale production. nih.gov

Environmentally Benign Reaction Conditions and Solvents

The choice of solvent is a major consideration in green chemistry, as traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Significant effort has been made to replace hazardous solvents with greener alternatives.

Water is considered one of the most environmentally benign solvents due to its availability, non-toxicity, and safety. arkat-usa.org Other green solvents include bio-based alcohols like ethanol, which is biodegradable and has low toxicity, and esters such as ethyl acetate, which is less toxic than solvents like dichloromethane. sigmaaldrich.comthecalculatedchemist.com Modern alternatives also include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), which are considered greener substitutes for more hazardous ethers like THF and dioxane. merckmillipore.com These solvents are selected based on their reduced environmental impact, lower toxicity, and derivation from renewable feedstocks. sigmaaldrich.com

Table 2: Comparison of Conventional and Greener Solvents sigmaaldrich.comthecalculatedchemist.commerckmillipore.com

Conventional SolventGreener Alternative(s)Key Benefits of Alternative
Dichloromethane (DCM)Ethyl acetate, 2-MeTHFLower toxicity, reduced environmental persistence. thecalculatedchemist.commerckmillipore.com
Benzene, TolueneWater, HeptaneSignificantly lower toxicity, non-carcinogenic (water). arkat-usa.org
Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Propylene carbonateLower vapor pressure, higher flash point. merckmillipore.com
Methanol (B129727)Ethanol, Isopropyl alcoholReduced human toxicity, increased biodegradability. merckmillipore.com

Stereochemical Characterization and Enantiomeric Purity Assessment

Advanced Chromatographic Techniques for Chiral Resolution

Chromatography is a cornerstone of enantioselective analysis. By employing chiral stationary phases (CSPs) or chiral additives in the mobile phase, it is possible to create transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies and stabilities, leading to differential retention times and, consequently, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers of non-volatile compounds, including chiral carboxylic acids and epoxides. The separation is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. researchgate.netmdpi.com For carboxylic acids like oxirane-2-carboxylate, both normal-phase and reversed-phase HPLC can be employed. researchgate.net

In normal-phase HPLC, the best separation parameters for similar acidic compounds have been achieved on polysaccharide-based columns like Chiralcel OD-H and Chiralpack AD. researchgate.net Reversed-phase HPLC is also applicable, often using aqueous-organic mobile phases. researchgate.net To enhance detection sensitivity and chromatographic performance, especially when coupling with mass spectrometry (MS), derivatization of the carboxylic acid with a chiral reagent can be performed. nih.gov This creates diastereomeric pairs that are often more easily separated on a standard achiral column.

Representative HPLC Conditions for Chiral Carboxylic Acid/Epoxide Separation

Parameter Condition Compound Type Source
Column CHIRAL ART Amylose-SA Marinoepoxides mdpi.com
Mobile Phase n-hexane/ethanol (80/20, v/v) Marinoepoxides mdpi.com
Column (S,S)-Whelk-O1 2-aryloxycarboxylic acids researchgate.net
Mobile Phase Methanol (B129727)/water (weakly alkaline) 2-aryloxycarboxylic acids researchgate.net
Column Chiralcel OD-H / Chiralpack AD 2-aryloxycarboxylic acids researchgate.net
Mobile Phase Heptane/2-propanol/Trifluoroacetic acid 2-aryloxycarboxylic acids researchgate.net

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. Potassium;(2R)-oxirane-2-carboxylate, being a salt, is non-volatile and cannot be analyzed directly by GC. Therefore, a derivatization step is mandatory to convert the carboxylate into a more volatile derivative, such as a methyl or ethyl ester.

Once derivatized, the resulting chiral ester can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for this purpose. researchgate.net For instance, various substituted cyclodextrins have demonstrated excellent separation capabilities for enantiomers of 2-arylcarboxylic acid esters. researchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline separation of the enantiomers. researchgate.netresearchgate.net

Illustrative Chiral GC Parameters for Related Compounds

Parameter Condition Analyte Class Source
CSP 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin 2-phenylpropionate esters researchgate.net
CSP 2,3,6-tri-O-methyl-β-cyclodextrin 2-(4-substituted phenyl)propionate esters researchgate.net
CSP 2,3,6-tri-O-valeryl-β-cyclodextrin Methyl 2-hydroxypropionate researchgate.net
Result Resolution (Rs) = 6.08 Methyl 2-hydroxypropionate researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantioseparations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, offering significant advantages over traditional HPLC. researchgate.net SFC primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and has low viscosity and high diffusivity. nih.gov These properties allow for faster separations and higher efficiency without the high backpressure associated with HPLC. researchgate.net

SFC is highly compatible with the polysaccharide-based chiral stationary phases used in HPLC. mdpi.com The addition of a small amount of an organic modifier, typically an alcohol like methanol or ethanol, is used to adjust the mobile phase strength and improve peak shape. mdpi.comnih.gov The technique is particularly well-suited for the analysis of chiral epoxides and has been successfully applied to separate complex mixtures of stereoisomers. mdpi.com Furthermore, SFC can be easily coupled with mass spectrometry (SFC-MS), providing both high sensitivity and structural information, which is beneficial for trace analysis in complex matrices. researchgate.netresearchgate.net This makes it a powerful tool for the enantioselective analysis of compounds like this compound. chromatographyonline.comnih.gov

Typical SFC System Configuration for Chiral Separations

Component Specification Purpose Source
Primary Mobile Phase Supercritical CO₂ Main eluent, low viscosity nih.gov
Modifier Methanol, Ethanol Adjust elution strength mdpi.comnih.gov
Chiral Stationary Phase Immobilized polysaccharide (e.g., Amylose, Cellulose) Enantioselective recognition mdpi.com
Detection UV, Mass Spectrometry (MS) Quantification and identification researchgate.netresearchgate.net

Capillary Electrophoresis and Coupled Analytical Systems

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is an ideal platform for analyzing polar and charged molecules like this compound. rsc.orgnih.gov CE offers exceptionally high separation efficiency, while MS provides high sensitivity and selectivity for detection, along with unequivocal identification based on mass-to-charge ratio. rsc.orgnih.gov

For the chiral analysis of carboxylic acids, various chiral selectors, such as cyclodextrins, can be incorporated into the background electrolyte. rsc.orgnih.gov The analyte, being an anion, would be analyzed in negative ion mode, where it can be detected as the deprotonated molecule [M-H]⁻. nih.gov The versatility and flexibility of chiral CE are considered unrivaled for analytical-scale enantioseparations. rsc.org The direct coupling to MS avoids the need for derivatization that is often required in other chromatographic methods. rsc.org

Electrokinetic Chromatography and Micellar Electrokinetic Chromatography (MEKC-MS)

Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis that uses surfactants (such as sodium dodecyl sulfate) added to the buffer at a concentration above their critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds.

For enantioseparations using MEKC, a chiral selector can be added to the buffer, or a chiral surfactant can be used to form the micelles. The differential partitioning of the enantiomers into the chiral micellar phase results in their separation. When coupled with mass spectrometry (MEKC-MS), the technique allows for the sensitive and selective analysis of chiral compounds. Optimization of several factors, including the type and concentration of the surfactant, buffer pH, and organic modifiers, is crucial to achieve successful enantioseparation and stable MS signal. nih.gov MEKC-MS has been effectively used for the simultaneous enantioseparation of various chiral drugs, demonstrating its potential for the robust analysis of this compound. nih.gov

Reaction Mechanisms and Transformational Pathways of 2r Oxirane 2 Carboxylate Derivatives

Mechanisms of Epoxide Ring-Opening Reactions

The high ring strain of approximately 13 kcal/mol provides the thermodynamic driving force for epoxide ring-opening reactions. masterorganicchemistry.com These reactions can be initiated by either nucleophiles under basic or neutral conditions or by electrophiles, typically under acidic conditions. The regiochemistry and stereochemistry of these reactions are highly dependent on the reaction mechanism.

Under basic or neutral conditions, the ring-opening of epoxides occurs via a direct nucleophilic attack on one of the epoxide carbons. This process generally follows a classic S_N2 mechanism. masterorganicchemistry.comlibretexts.org For an asymmetrically substituted epoxide like a (2R)-oxirane-2-carboxylate derivative, the incoming nucleophile will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.comchemistrysteps.combyjus.com In this specific case, the C2 carbon is substituted with a carboxylate group, while the C3 carbon is less substituted. Therefore, nucleophilic attack predominantly occurs at the C3 position.

The key characteristics of this pathway are:

Regioselectivity : The reaction is highly regioselective, with the nucleophile attacking the less substituted carbon (C3). This is a result of steric hindrance, as the approach to the more substituted C2 is more difficult for the nucleophile. chemistrysteps.commagtech.com.cn

A wide array of strong nucleophiles can be employed for this transformation, including hydroxides, alkoxides, Grignard reagents, and cyanides. masterorganicchemistry.comchemistrysteps.com

Table 1: Regioselectivity in Nucleophilic Ring-Opening of a (2R)-Oxirane-2-carboxylate Derivative

Nucleophile (Nu⁻) Reaction Condition Major Site of Attack Predominant Mechanism
HO⁻ (Hydroxide) Basic C3 (Less substituted) S_N2 byjus.com
RO⁻ (Alkoxide) Basic C3 (Less substituted) S_N2 masterorganicchemistry.com
R-MgBr (Grignard) Basic/Anhydrous C3 (Less substituted) S_N2 libretexts.org
CN⁻ (Cyanide) Basic C3 (Less substituted) S_N2 chemistrysteps.com
LiAlH₄ (Hydride) Basic/Anhydrous C3 (Less substituted) S_N2 masterorganicchemistry.com

In the presence of an acid catalyst, the mechanism of epoxide ring-opening changes significantly. The reaction is best described as a hybrid between an S_N1 and an S_N2 pathway. libretexts.orgbyjus.comopenstax.orglibretexts.org

The mechanism proceeds through the following steps:

Protonation : The first and rapid step is the protonation of the epoxide oxygen by the acid catalyst. khanacademy.orgucalgary.ca This converts the poor hydroxyl leaving group into a good water leaving group and makes the epoxide much more electrophilic. ucalgary.ca

Nucleophilic Attack : A weak nucleophile, such as water or an alcohol, attacks one of the epoxide carbons. ucalgary.ca Unlike the base-catalyzed reaction, the regioselectivity here is governed by electronic factors. The attack occurs at the carbon atom that can better stabilize the developing positive charge in the transition state. libretexts.orgucalgary.calibretexts.org

Product Formation : The attack leads to the opening of the ring and, after deprotonation of the nucleophile, yields a trans-1,2-diol (or its ether derivative). openstax.orglibretexts.org The backside attack geometry of the S_N2 component ensures this stereochemical outcome. openstax.org

For a typical asymmetric epoxide, the attack occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge of the S_N1-like transition state. libretexts.orgopenstax.orglibretexts.org However, the electronic nature of the substituent is paramount.

The substituents on the epoxide ring exert a powerful influence over the regiochemical outcome of the ring-opening reaction, with the effect being dependent on the reaction conditions (acidic vs. basic).

Under Basic Conditions (S_N2) : Steric effects are dominant. The nucleophile will almost always attack the less sterically hindered carbon atom. chemistrysteps.commagtech.com.cn For (2R)-oxirane-2-carboxylate, the carboxylate group at C2 makes this position more sterically crowded than C3, directing strong nucleophiles to C3. masterorganicchemistry.com

Under Acidic Conditions (S_N1/S_N2 Hybrid) : Electronic effects are the primary determinant. researchgate.net The stability of the partial carbocation in the transition state dictates the site of attack.

Electron-Donating Groups (e.g., alkyl, phenyl) : These groups stabilize a positive charge. Therefore, nucleophilic attack occurs at the more substituted carbon (the one bearing the electron-donating group). libretexts.orgopenstax.org For instance, a tertiary carbon is attacked in preference to a secondary one. libretexts.orgstackexchange.com

Electron-Withdrawing Groups (e.g., carboxylate) : An electron-withdrawing group, such as the carboxylate in (2R)-oxirane-2-carboxylate, destabilizes a developing positive charge on the adjacent carbon (C2). Consequently, even under acidic conditions, the partial positive charge is more favorably located on the other carbon (C3). This directs the nucleophilic attack to the less substituted C3 position, a reversal of the typical acid-catalyzed regioselectivity rule for alkyl-substituted epoxides. magtech.com.cnresearchgate.net

Table 2: Influence of Substituent Type on Regioselectivity of Epoxide Ring-Opening

Substituent Type at C2 Condition Controlling Factor Preferred Site of Attack Rationale
Alkyl (Electron-Donating) Basic Steric C3 (Less Hindered) chemistrysteps.com Avoids steric clash.
Alkyl (Electron-Donating) Acidic Electronic C2 (More Substituted) libretexts.orgopenstax.org Stabilizes partial positive charge.
Carboxylate (Electron-Withdrawing) Basic Steric C3 (Less Hindered) Avoids steric clash.
Carboxylate (Electron-Withdrawing) Acidic Electronic C3 (Less Hindered) magtech.com.cnresearchgate.net C2 is destabilized by the inductive effect of the EWG.

Carboxylate Group Reactivity and Functionalization

The carboxylate group of (2R)-oxirane-2-carboxylate is a key functional handle that allows for a variety of subsequent transformations.

Carboxylic acids with specific structural features can undergo decarboxylation (loss of CO₂). For α,β-epoxy acids like (2R)-oxirane-2-carboxylic acid, decarboxylation can be induced, often leading to carbonyl compounds. The mechanism typically involves the formation of a carbanionic intermediate at the α-carbon upon loss of carbon dioxide. This intermediate is then protonated or can participate in further rearrangements.

Rearrangement reactions can also be significant. While not directly involving the starting compound, products derived from it can undergo classic rearrangements. For example, if the epoxide is converted to a ketone, a Baeyer–Villiger oxidation could be performed to yield a lactone. wiley-vch.de Carbocation intermediates, which may form under certain conditions (especially if rearrangements occur after ring-opening), can undergo hydride or alkyl shifts to yield more stable carbocations before final product formation. masterorganicchemistry.com

The carboxylate group readily participates in esterification and its reverse reaction, saponification.

Saponification : This is the hydrolysis of an ester derivative, like methyl (2R)-oxirane-2-carboxylate, under basic conditions to yield the carboxylate salt (in this case, potassium (2R)-oxirane-2-carboxylate) and an alcohol. youtube.com The mechanism is also a nucleophilic acyl substitution, initiated by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. youtube.com Unlike esterification, saponification is effectively irreversible because the final step is a highly favorable acid-base reaction between the carboxylic acid produced and the alkoxide leaving group (or excess base). youtube.com This deprotonation step is the driving force for the reaction.

Table 3: Comparison of Esterification and Saponification of a Carboxylate Derivative

Feature Esterification Saponification
Reactants Carboxylic Acid + Alcohol Ester + Strong Base (e.g., KOH)
Catalyst Strong Acid (e.g., H₂SO₄) jptcp.com Base is a reactant, not a catalyst
Mechanism Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution youtube.com
Key Intermediate Protonated Carbonyl Tetrahedral Intermediate youtube.com
Reversibility Reversible / Equilibrium-controlled Irreversible youtube.com
Typical Kinetics Second-order jptcp.com Second-order
Products Ester + Water Carboxylate Salt + Alcohol

Stereoselective Transformations

The inherent chirality and reactivity of (2R)-oxirane-2-carboxylate derivatives make them ideal substrates for a range of stereoselective reactions. The epoxide ring can be opened by various nucleophiles, and the carboxylate group can be manipulated to achieve complex molecular architectures with high levels of stereocontrol.

The direct, stereoselective ring-opening of glycidates with nitrogen nucleophiles (amination or aminolysis) is a highly desirable transformation as it provides direct access to chiral β-amino-α-hydroxy esters. These products are crucial structural motifs in numerous biologically active compounds, including taxol, bestatin, and various amino sugars.

While the direct asymmetric aminolysis of glycidic esters presents challenges, significant progress has been made through catalyst-controlled kinetic resolution and the use of related epoxy-alcohols. For instance, a catalytic, enantioselective aminolysis of trans-2,3-epoxy alcohols has been developed using a tungsten-bishydroxamic acid (W-BHA) catalytic system. nih.gov This kinetic resolution process demonstrates high regiocontrol, with the amine attacking the C3 position, and furnishes anti-3-amino-1,2-diols with excellent enantioselectivities. nih.gov This methodology is directly relevant to glycidate derivatives, which can be seen as protected forms of 2,3-epoxy-alcohols.

Another powerful strategy involves the asymmetric ring-opening (ARO) of meso-epoxides, a concept applicable to glycidate systems. Landmark research has shown that chiral chromium-salen complexes can effectively catalyze the addition of nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN₃) to epoxides. acs.org This reaction proceeds via a cooperative mechanism where two metal centers activate the epoxide and the nucleophile, leading to highly enantioenriched products. acs.org The azide products can then be readily reduced to the corresponding primary amines. For glycidic esters, this approach offers a pathway to chiral β-azido-α-hydroxy esters, which are direct precursors to the desired β-amino-α-hydroxy esters. orgsyn.org

The synthesis of these valuable amino acid derivatives can also be accomplished through biocatalytic methods, such as the reductive amination of corresponding α-keto esters using engineered amine dehydrogenases (AmDHs), which can provide high stereoselectivity. nih.gov

The table below summarizes representative results for the synthesis of chiral amino alcohol derivatives from epoxides.

Epoxide SubstrateAmine/NucleophileCatalyst/EnzymeProductYield (%)Enantiomeric Excess (ee, %)Reference
rac-trans-2,3-Epoxy cinnamyl alcoholAnilineW-BHA complex(2R,3R)-3-Phenyl-3-(phenylamino)propane-1,2-diol4895 (for recovered epoxide) nih.gov
Cyclohexene oxideTMSN₃(salen)CrN₃(1R,2S)-2-Azidocyclohexanol9097 acs.org
1-Hydroxybutan-2-oneAmmonia (B1221849)Engineered Amine Dehydrogenase (SpAmDH)(S)-2-Aminobutan-1-ol>99>99 nih.gov

The reaction of glycidic esters with potent organometallic nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents is characterized by competition between two primary reaction pathways: nucleophilic addition to the ester carbonyl and ring-opening of the epoxide.

Generally, esters react with two equivalents of a Grignard or organolithium reagent. ucalgary.cachemistrysteps.com The first equivalent adds to the carbonyl group, leading to the elimination of the alkoxy group and the formation of a ketone intermediate. This ketone is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. nih.govmasterorganicchemistry.com

However, in the case of glycidic esters, the strained epoxide ring is also an excellent electrophile. Both Grignard and organolithium reagents are known to open epoxides, typically attacking the less sterically hindered carbon atom (C3) in an Sₙ2 fashion. chemistrysteps.com The reaction of methyl or ethyl (2R)-oxirane-2-carboxylate with these strong organometallics can thus lead to a mixture of products, with the outcome depending on the specific reagent, substrate structure, and reaction conditions (e.g., temperature). For example, reactions at low temperatures can favor epoxide opening over carbonyl addition. orgsyn.org

In contrast, organocuprates (Gilman reagents, R₂CuLi) exhibit different reactivity. chemistrysteps.com As softer nucleophiles, they are generally unreactive towards esters but are highly effective for the Sₙ2 ring-opening of epoxides. masterorganicchemistry.commasterorganicchemistry.com This reaction is highly regioselective, with the nucleophile attacking the C3 position of the glycidic ester. orgsyn.orgwikipedia.org This transformation is synthetically valuable as it occurs with complete inversion of configuration at C3 and without racemization at C2, providing access to a variety of chiral α-hydroxy-β-substituted esters. orgsyn.org

The following table summarizes the general reactivity of different organometallic reagents with glycidic esters.

Organometallic ReagentPrimary Site of AttackTypical Product(s)Key CharacteristicsReference
Grignard Reagents (RMgX)Ester Carbonyl & Epoxide C3Tertiary alcohols (from double addition) and/or α-hydroxy-β-substituted estersHighly reactive; often adds twice to the ester. Can also open the epoxide ring. ucalgary.camasterorganicchemistry.com ucalgary.camasterorganicchemistry.com
Organolithium Reagents (RLi)Ester Carbonyl & Epoxide C3Tertiary alcohols (from double addition) and/or α-hydroxy-β-substituted estersVery strong bases and nucleophiles; reactivity profile similar to Grignard reagents but can be more reactive. chemistrysteps.comlibretexts.org chemistrysteps.comlibretexts.org
Organocuprates (R₂CuLi)Epoxide C3α-Hydroxy-β-substituted esters"Soft" nucleophiles; highly regioselective for epoxide opening with inversion of configuration. Unreactive towards the ester group. orgsyn.orgwikipedia.org orgsyn.orgwikipedia.org

The bifunctional nature of glycidate derivatives makes them excellent precursors for ring transformation reactions, enabling the synthesis of other important heterocyclic scaffolds. A prominent example is the transformation of glycidates into γ-butyrolactones, a structural motif present in many natural products and pharmaceuticals. nih.govnih.gov

This transformation is typically achieved in a two-step sequence. First, the epoxide ring of the (2R)-oxirane-2-carboxylate derivative is opened by a carbon nucleophile, such as an organocuprate, which attacks the C3 position as previously described. This reaction generates a γ-hydroxy-α,β-unsaturated ester or a related β-substituted-γ-hydroxy ester.

The second step is an intramolecular cyclization (lactonization). Upon treatment with acid, the hydroxyl group at the γ-position attacks the ester carbonyl. This intramolecular transesterification reaction proceeds via a tetrahedral intermediate and results in the formation of a thermodynamically stable five-membered γ-butyrolactone ring with the expulsion of the alcohol from the original ester. youtube.com This process allows for the stereocontrolled conversion of the three-membered oxirane ring into a five-membered lactone ring, transferring the initial chirality of the glycidate to the final product.

Ring-Opening: A nucleophile (Nu⁻) attacks the C3 position of the glycidate ester, opening the epoxide ring to form a γ-hydroxy ester intermediate.

Intramolecular Cyclization: Acid-catalyzed cyclization of the γ-hydroxy ester leads to the formation of the γ-butyrolactone ring.

This strategy provides a versatile route to highly substituted, chiral γ-butyrolactones, which are valuable intermediates in organic synthesis. nih.govacs.org

Applications of Potassium 2r Oxirane 2 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis

Enantioselective Synthesis of Chiral α-Hydroxy Acids and Esters

The regioselective opening of the epoxide ring of (R)-oxirane-2-carboxylate derivatives is a cornerstone for the enantioselective synthesis of chiral α-hydroxy acids and their corresponding esters. This transformation is of significant interest as α-hydroxy carbonyl compounds are crucial building blocks for numerous natural products and pharmaceuticals, including antitumor agents, antibiotics, and pheromones. google.com

One established method involves the reaction of ethyl (R)-2,3-epoxypropanoate, a derivative of potassium (2R)-oxirane-2-carboxylate, with various organometallic reagents. For instance, the use of dialkyl, diaryl, and divinyl lithium cuprates, as well as dialkylmagnesium cuprates and trialkylalanes, leads to a regiospecific attack at the β-position of the epoxide. This reaction proceeds without racemization, yielding α-hydroxy esters exclusively. orgsyn.org Similarly, heteronucleophiles like the azide (B81097) anion also attack the β-position, providing a pathway to α-azido-β-hydroxy esters, which are precursors to valuable amino acids. orgsyn.org

The resulting α-hydroxy esters can be further manipulated. For example, after protection of the hydroxyl group, they can be reduced to O-protected α-hydroxyaldehydes, which are themselves important chiral intermediates. orgsyn.org Furthermore, activation of the secondary hydroxyl group, often by conversion to a triflate or nosylate, allows for substitution with inversion of configuration, leading to the synthesis of α-alkyl or α-amino esters. orgsyn.org

Preparation of Chiral Aminoalkyl Epoxides and Derivatives

Potassium (2R)-oxirane-2-carboxylate and its derivatives are instrumental in the synthesis of chiral aminoalkyl epoxides. These compounds are highly sought after as intermediates in the preparation of peptidomimetics, enzyme inhibitors, and various biologically active molecules. The synthetic strategy often involves the initial conversion of the carboxylate to an ester, such as methyl 2,3-epoxypropanoate. orgsyn.org

The reaction of these epoxy esters with organolithium or organomagnesium reagents at low temperatures can afford optically pure epoxy ketones. orgsyn.org These epoxy ketones can then undergo reductive amination to produce anti-amino epoxides, a class of compounds with significant synthetic utility. orgsyn.org

Precursor in the Synthesis of Active Pharmaceutical Ingredients and Intermediates

The utility of potassium (2R)-oxirane-2-carboxylate as a chiral building block extends to the synthesis of active pharmaceutical ingredients (APIs) and their key intermediates.

Key Intermediate in Diltiazem (B1670644) Synthesis

While various synthetic routes to the calcium channel blocker diltiazem exist, a prominent strategy involves the use of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate as a key chiral intermediate. nih.govpharm.or.jpresearchgate.netjst.go.jppsu.edu This specific glycidate possesses the necessary stereochemistry for the final drug molecule. One of the established methods for preparing this intermediate involves the enzymatic resolution of racemic methyl (±)-(2RS,3SR)-3-(4-methoxyphenyl)glycidate. pharm.or.jpjst.go.jppsu.edu In this process, a lipase (B570770) is used to selectively hydrolyze one of the enantiomers, allowing for the separation of the desired (2R,3S)-ester. pharm.or.jpjst.go.jppsu.edu The racemic glycidate itself can be synthesized via methods such as the Darzens condensation. researchgate.net

An alternative approach to obtaining the optically active glycidate involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate using a chiral dioxirane (B86890) generated in situ from a chiral ketone catalyst. nih.govresearchgate.net This method directly furnishes the desired (-)-methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. nih.govresearchgate.net

The optically pure methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is then converted to (2R,3S)-3-(4-methoxyphenyl)glycidamide, which is found to be a less irritating intermediate for industrial production. pharm.or.jppsu.edu The subsequent reaction of this glycidamide (B1671898) with 2-aminothiophenol (B119425) and a ring-closing reaction leads to a key benzothiazepinone intermediate of diltiazem. pharm.or.jppsu.edu

Contribution to Navaglitazar Synthesis

Information regarding the direct contribution of potassium (2R)-oxirane-2-carboxylate to the synthesis of navaglitazar is not prominently available in the reviewed literature.

Formation of Chiral Dienophiles for Asymmetric Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral dienophiles allows for the asymmetric synthesis of complex cyclic systems. sioc-journal.cnresearchgate.netnih.gov While potassium (2R)-oxirane-2-carboxylate itself is not a dienophile, its functional groups can be elaborated to form chiral dienophiles. However, specific examples of the direct conversion of potassium (2R)-oxirane-2-carboxylate into chiral dienophiles for asymmetric cycloadditions are not extensively detailed in the surveyed literature. General strategies for creating chiral dienophiles often involve the attachment of a chiral auxiliary to an achiral dienophile backbone.

Utility in Natural Product Synthesis and Analogues

The chiral nature and bifunctionality of potassium (2R)-oxirane-2-carboxylate make it a valuable C3 chiral building block for the synthesis of natural products and their analogues. nih.govresearchgate.netrroij.com Chiral epoxides, in general, are widely used intermediates in organic synthesis. For example, methyl (S)-3-(oxiran-2-yl)propanoate, a related chiral epoxide, has been employed in the synthesis of compounds such as elicitor, Streptrubin B, and various lactones and keto-esters. mdpi.com

The ability to introduce specific stereochemistry at two contiguous carbon atoms through epoxide ring-opening reactions makes potassium (2R)-oxirane-2-carboxylate and its derivatives attractive starting points for the synthesis of polyhydroxylated natural products and other complex molecules.

Enzymatic and Biocatalytic Investigations Involving 2r Oxirane 2 Carboxylate

Enzyme-Catalyzed Reactions and Substrate Specificity

The enzymatic transformations of potassium;(2R)-oxirane-2-carboxylate and its derivatives primarily involve ring-opening reactions catalyzed by hydrolases or amination reactions mediated by aminomutases. The inherent chirality of the (2R)-enantiomer makes these biocatalytic routes particularly attractive for the synthesis of enantiomerically pure compounds.

Studies on Epoxide Hydrolases and Esterases

Epoxide hydrolases (EHs) and esterases are two major classes of enzymes investigated for the transformation of glycidates. EHs catalyze the hydrolysis of the epoxide ring to yield a diol, while esterases can act on glycidic esters, often leading to kinetic resolution.

While direct enzymatic hydrolysis studies specifically on this compound are not extensively documented in publicly available literature, research on closely related glycidyl (B131873) esters provides significant insights into the expected enzymatic behavior. The hydrolysis of the corresponding methyl ester, methyl (2R)-oxirane-2-carboxylate, is a key reaction. Epoxide hydrolases from various microbial sources have been shown to be highly enantioselective in the kinetic resolution of racemic epoxides. bohrium.com For instance, the epoxide hydrolase from Aspergillus niger has been a subject of directed evolution studies to enhance its enantioselectivity in the hydrolysis of racemic glycidyl phenyl ether, a structurally related compound. bohrium.com

The general reaction catalyzed by an epoxide hydrolase on a glycidate derivative is the addition of a water molecule to the epoxide ring, resulting in the formation of a diol. The stereochemical outcome of this reaction is highly dependent on the enzyme's structure and the substrate's configuration.

Esterases, on the other hand, can catalyze the hydrolysis of the ester functionality in glycidic esters. This reaction is often used for the kinetic resolution of racemic mixtures of these esters. The enzyme preferentially hydrolyzes one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. While specific data on this compound is scarce, the principle of esterase-catalyzed hydrolysis is well-established for various carboxylic acid esters. nih.gov

A study by Whitesides and coworkers demonstrated the enzymatic synthesis of D- and L-potassium glycidate from the corresponding chlorolactic acids using lactate (B86563) dehydrogenases. This work highlights the feasibility of enzymatic routes to these chiral synthons.

Aminomutase-Mediated Biotransformations of Glycidates

Aminomutases, particularly those containing a 4-methylideneimidazole-5-one (MIO) cofactor, are fascinating enzymes that catalyze the intramolecular transfer of an amino group. nih.gov These enzymes are pivotal in the biosynthesis of β-amino acids, which are important components of various natural products and pharmaceuticals. The mechanism of MIO-containing aminomutases, such as phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM), involves the formation of an α,β-unsaturated carboxylic acid intermediate. nih.gov

This mechanism suggests a potential biocatalytic route for the conversion of glycidates to β-amino acids. The epoxide ring of a glycidate derivative could be opened to form a β-hydroxy acid, which could then be dehydrated to the corresponding α,β-unsaturated acid. This intermediate could then be aminated by an aminomutase to yield a β-amino acid. For example, the conversion of L-phenylalanine to (R)-β-phenylalanine by PAM proceeds through a cinnamic acid intermediate. nih.govresearchgate.net This suggests that if (2R)-oxirane-2-carboxylate could be converted to the corresponding unsaturated acid, an aminomutase could potentially catalyze its conversion to a β-amino acid.

While direct application of aminomutases on this compound is not yet a well-documented process, the mechanistic understanding of these enzymes opens up exciting possibilities for future biocatalytic routes to chiral β-amino acids from glycidate precursors.

Mechanisms of Enzyme-Substrate Interactions and Stereoselective Processes

The stereoselectivity observed in enzyme-catalyzed reactions of glycidates is a direct consequence of the precise three-dimensional arrangement of the substrate within the enzyme's active site. bohrium.com In the case of epoxide hydrolases, the enantioselectivity arises from the differential binding and subsequent activation of the two enantiomers of a racemic epoxide. bohrium.com

Molecular modeling and structural studies of epoxide hydrolases have revealed a conserved α/β-hydrolase fold with a catalytic triad (B1167595) typically composed of aspartate, histidine, and another aspartate or glutamate (B1630785) residue. The active site is often located in a hydrophobic pocket, and the positioning of the epoxide ring relative to the catalytic residues determines which carbon atom is attacked by the nucleophilic water molecule and with what stereochemistry. For glycidate derivatives, the carboxylate or ester group can also play a crucial role in orienting the substrate within the active site through hydrogen bonding or other interactions.

In aminomutase-mediated reactions, the stereochemical outcome is determined by the facial selectivity of the ammonia (B1221849) addition to the α,β-unsaturated intermediate. nih.gov The MIO cofactor plays a key role in this process, acting as an electrophilic catalyst that facilitates both the elimination of the amino group from the α-position and its subsequent addition to the β-position. nih.gov The stereospecificity of enzymes like phenylalanine aminomutase, which produces (R)-β-phenylalanine, is a result of the precise control over the conformation of the intermediate within the active site. nih.govaps.org

Engineering Biocatalytic Systems for Enhanced Enantioselectivity and Yield

The natural properties of enzymes are not always optimal for industrial applications. Therefore, protein engineering techniques such as directed evolution and site-directed mutagenesis are widely employed to improve enzyme performance. These strategies have been successfully applied to epoxide hydrolases to enhance their enantioselectivity, activity, and stability.

Directed evolution involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved properties. This approach has been used to significantly increase the enantioselectivity of the Aspergillus niger epoxide hydrolase for the kinetic resolution of glycidyl phenyl ether. bohrium.com

Site-directed mutagenesis, a more rational approach, involves making specific changes to the amino acid sequence of an enzyme based on knowledge of its structure and mechanism. By targeting residues in the active site or substrate-binding tunnel, researchers can modulate the enzyme's substrate specificity and enantioselectivity. For instance, modifying the size and hydrophobicity of the active site pocket can favor the binding of one enantiomer over the other, leading to a higher enantiomeric excess of the product.

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Calculations (DFT) on Reactivity and Selectivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly valuable for studying reaction mechanisms and predicting the stereochemical outcomes of reactions involving chiral centers, such as those in (R)-glycidate.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. For the ring-opening reactions of the glycidate anion, which can be initiated by nucleophiles, DFT can elucidate the precise atomic motions involved. For instance, in a nucleophilic attack on one of the epoxide carbons, DFT can distinguish between a concerted (SN2-like) mechanism and a stepwise mechanism involving a charged intermediate. The geometry of the transition state, including bond lengths and angles, can be precisely calculated, offering a snapshot of the highest-energy point along the reaction coordinate. While specific studies on potassium (2R)-oxirane-2-carboxylate are not readily found, the general principles of transition state theory are well-established for locating and verifying these critical structures. mdpi.com

A hypothetical DFT study on the aminolysis of (R)-glycidate, for example, would involve locating the transition state for the nucleophilic attack of an amine on either the α- or β-carbon of the epoxide ring. The relative energies of these two transition states would determine the regioselectivity of the reaction.

Prediction of Activation Energies and Reaction Energetics

Hypothetical Reaction Computational Method Predicted Parameter Significance
Hydrolysis of (R)-glycidateDFT (B3LYP/6-31G)Activation Energy (ΔG‡)Predicts the rate of spontaneous ring-opening in aqueous solution.
Aminolysis of (R)-glycidateDFT (B3LYP/6-31G)Regioisomeric Transition State EnergiesDetermines whether nucleophilic attack is favored at the C2 or C3 position.
Enzymatic ring-openingQM/MMActivation Energy (ΔG‡)Elucidates the catalytic efficiency of an enzyme.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that influence reactivity, such as solvent effects and enzyme-substrate interactions.

Analysis of Solvent Effects on Glycidate Reactivity

The solvent environment can significantly impact the reactivity of a charged species like the glycidate anion. MD simulations can model the explicit interactions between the solute and surrounding solvent molecules (e.g., water). These simulations can reveal the structure of the solvation shell around the carboxylate and epoxide moieties, including the number and orientation of hydrogen-bonding water molecules. researchgate.netresearchgate.net The dynamics of these solvent molecules can either stabilize or destabilize the transition state of a reaction, thereby affecting the reaction rate. For example, in an aqueous solution, water molecules can form hydrogen bonds with the oxygen atom of the epoxide ring, potentially facilitating its opening. MD simulations of carboxylate ions in water have shown that the hydration shell is highly structured. researchgate.net

Modeling Enzyme-Substrate Complex Formation and Stability

For biochemical transformations involving potassium (2R)-oxirane-2-carboxylate, MD simulations are invaluable for studying how the molecule binds to the active site of an enzyme. nih.gov By simulating the enzyme-substrate complex over time, one can assess the stability of the binding pose and identify the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that hold the substrate in place. nih.gov These simulations can reveal conformational changes in both the substrate and the enzyme upon binding, which are often crucial for catalysis. For instance, an MD simulation could show how the carboxylate group of (R)-glycidate forms salt bridges with positively charged residues in the active site, orienting the epoxide ring for a subsequent nucleophilic attack by a catalytic residue. Such simulations are critical for understanding enzyme specificity and for the rational design of enzyme inhibitors. acs.org

System Simulation Time Key Observation Implication for Reactivity
(R)-glycidate in water box100 nsStable hydration shell around carboxylate groupSolvent reorganization energy will contribute to the activation barrier of reactions.
(R)-glycidate in enzyme active site200 nsRoot-mean-square deviation (RMSD) of substrate backboneA stable RMSD indicates a productive binding mode for catalysis.
(R)-glycidate approaching an enzyme50 nsSpontaneous binding eventsProvides insight into the initial recognition and binding process.

In Silico Exploration of Stereochemical Influences on Chemical and Biochemical Transformations

The (R)-stereochemistry of potassium (2R)-oxirane-2-carboxylate is a defining feature that dictates its interaction with other chiral molecules, particularly enzymes. Computational methods can be employed to explore how this specific stereoisomer behaves differently from its (S)-enantiomer.

In chemical reactions, such as asymmetric catalysis, DFT can be used to model the transition states for the reaction of both the (R)- and (S)-glycidate with a chiral catalyst. The calculated energy difference between the diastereomeric transition states can predict the enantioselectivity of the reaction.

In a biochemical context, molecular docking and MD simulations can be used to compare the binding affinity and orientation of (R)- and (S)-glycidate within an enzyme's active site. Often, only one enantiomer will fit properly to allow for efficient catalysis, a phenomenon known as enzyme stereospecificity. Computational studies have successfully explained the stereoselectivity in various reactions, including glycosylations and epoxidations, by analyzing the energetics of different reaction pathways. nih.govnih.gov These in silico techniques provide a molecular-level rationale for the observed stereochemical outcomes in both chemical and biological transformations of chiral molecules like potassium (2R)-oxirane-2-carboxylate.

Q & A

Basic Research Questions

Q. How is the oxirane oxygen content quantified in potassium;(2R)-oxirane-2-carboxylate, and what methodological standards are applied?

  • Methodology : The oxirane oxygen percentage is experimentally determined using the AOCS Official Method Cd 9-57, a titration-based protocol. The theoretical value (OtheoO_{\text{theo}}) is calculated using the iodine value (IVIV) of the compound with the formula:
    Otheo=IV×16253.8×100%O_{\text{theo}} = \frac{IV \times 16}{253.8} \times 100\%

For example, an iodine value of 101.3 g I₂/100 g yields Otheo=6.0%O_{\text{theo}} = 6.0\%, which is validated against experimental results .

Q. What spectroscopic and crystallographic techniques confirm the stereochemistry and structure of this compound?

  • Methodology :

  • X-ray crystallography : Used to resolve the (2R) stereochemistry and metal coordination geometry (e.g., Ga-O distances of 1.951 Å and 2.886 Å in gallium-oxirane complexes) .
  • NMR spectroscopy : Key for verifying carboxylate and oxirane ring integrity.
    • Data Reference : The Cambridge Structural Database (CSD) contains 14 oxirane-metal complexes with O-metal distances of 1.75–3.50 Å, providing benchmarks for structural validation .

Q. How is this compound synthesized, and what purity standards are critical for research use?

  • Methodology : Synthesis typically involves epoxidation of precursor alkenes followed by carboxylation. Purity (>98.5%) is ensured via titration (e.g., iodometric assays) and HPLC. Commercial suppliers specify purity grades (e.g., "鹿1級" for high-purity reagents) .

Advanced Research Questions

Q. What role does this compound play in enzyme inhibition mechanisms, particularly in metalloproteinases like MMP2?

  • Methodology :

  • QM/MM simulations : Analyze transition states (TS) and reactant/product complexes. For example, the oxirane analog of SB-3CT binds MMP2 via zinc coordination (Zn-O distance: 1.99 Å) and hydrogen bonding to Glu404 .
  • Kinetic studies : Measure inhibition constants (KiK_i) under varying pH and metal ion conditions.
    • Key Finding : The oxirane oxygen interacts with protonated D128 in human arginase I, stabilizing the active site through hydrogen bonding .

Q. How does the stereochemistry at C2 influence metal coordination and catalytic activity in oxirane-carboxylate complexes?

  • Methodology :

  • Comparative crystallography : Contrast (2R) vs. (2S) configurations in CSD entries (e.g., MOCNAT vs. CABPIF).
  • Thermodynamic assays : Measure binding affinities using isothermal titration calorimetry (ITC).
    • Data : The (2R) configuration in human arginase I-3 complexes enables optimal hydrogen bonding (3 direct, 4 water-mediated bonds) and metal bridging .

Q. What computational strategies resolve contradictions in oxirane ring-opening pathways under enzymatic vs. non-enzymatic conditions?

  • Methodology :

  • Free energy profiling : Use umbrella sampling or metadynamics to map ring-opening barriers.
  • Electronic structure analysis : Compare charge distribution in oxirane vs. thiirane analogs using DFT .
    • Contradiction Note : Non-enzymatic hydrolysis favors nucleophilic attack at the less substituted carbon, while enzymatic pathways (e.g., MMP2) show regioselectivity influenced by metal coordination .

Key Research Recommendations

  • Prioritize QM/MM studies to resolve conflicting mechanistic data in metal-dependent enzyme inhibition.
  • Validate synthetic routes using CSD structural benchmarks to avoid stereochemical impurities.
  • Cross-reference AOCS titration results with NMR or X-ray data to address analytical discrepancies .

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